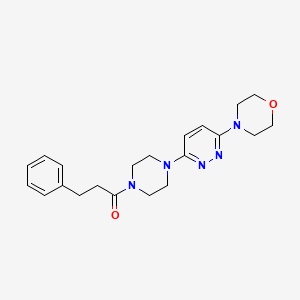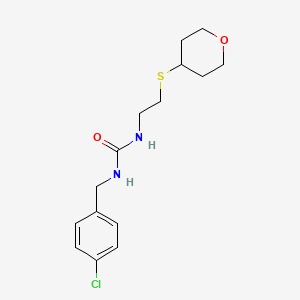![molecular formula C13H19ClN2O4 B2553563 (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride CAS No. 2287238-10-0](/img/structure/B2553563.png)
(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of amino acids with a specific stereochemistry, which is crucial for its biological activity. It is related to compounds that have been studied for their potential use in pharmaceutical applications, such as HIV protease inhibitors. The stereochemistry of such compounds is particularly important as it can significantly affect the efficacy and safety of the drugs in which they are used.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For instance, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a compound with a similar structure, was achieved through optical resolution using specific resolving agents, followed by hydrolysis under acidic conditions . Another related compound, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, was synthesized using a highly diastereoselective cyanohydrin formation, which is a key step in the production of certain HIV protease inhibitors . These methods highlight the importance of stereochemistry and the use of chiral auxiliaries or resolving agents in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of the compound includes an amino acid backbone with a phenyl group and a hydroxyl group, which are common functional groups in bioactive molecules. The presence of these groups suggests that the compound could participate in hydrogen bonding and other interactions that are critical for binding to biological targets. The stereochemistry, indicated by the (2S) configuration, is likely to be a determining factor in its biological activity.
Chemical Reactions Analysis
While the specific chemical reactions of (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride are not detailed in the provided papers, the literature does provide insight into the types of reactions that similar compounds can undergo. These include resolution of racemic mixtures, formation of salts with organic and inorganic bases, and hydrolysis under acidic conditions . Such reactions are critical for the purification and preparation of the compound in a form suitable for biological studies or pharmaceutical development.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as melting point, solubility, and infrared spectrum, would be influenced by its molecular structure and the presence of functional groups. The papers suggest that the related compounds have been characterized by these properties, which are essential for understanding the behavior of the compound in different environments and for the development of drug formulations . The optical resolution and preferential crystallization techniques used in the studies also indicate that the physical properties of the compound can be manipulated to achieve the desired level of purity and stereochemical configuration.
Scientific Research Applications
Optical Resolution and Synthesis
Research has explored the synthesis and optical resolution of related compounds to (2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride. For instance, studies have successfully obtained optically active derivatives through optical resolutions by replacing and preferential crystallization. These methods allow the purification of compounds with high optical purity, crucial for applications in pharmaceuticals and chemical synthesis (Shiraiwa et al., 2006).
Chemical Structure and Properties Analysis
The investigation into the racemic structures of certain compounds, including their melting points, solubility, and infrared spectra, has been conducted to understand better the characteristics of these compounds at room temperature and their behavior during the melting point. This research is foundational for the development of methods to achieve high optical purity through crystallization techniques (Linden et al., 2006).
Application in Microbiology and Pharmacology
Studies have also explored the microbial production of related organic acids and their derivatives, analyzing their formation in specific microbial cultures. This research provides insights into the biosynthesis pathways of these compounds and their potential applications in microbiology and pharmacology (Rimbault et al., 1993).
properties
IUPAC Name |
(2S)-2-[(2-amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4.ClH/c1-13(2,14)12(19)15-10(11(17)18)7-8-3-5-9(16)6-4-8;/h3-6,10,16H,7,14H2,1-2H3,(H,15,19)(H,17,18);1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNJBBZGPKGKDE-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(2-Amino-2-methylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2553480.png)

![1-[1-(4-Bromophenyl)ethyl]piperazine](/img/structure/B2553482.png)
![6-(Methylsulfanylmethyl)-1-oxaspiro[2.5]octane](/img/structure/B2553483.png)

![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2553485.png)


![6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2553490.png)


![(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine](/img/structure/B2553498.png)

![1-(tert-butyl)-4-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2553502.png)